molecular formula C23H25N3O5 B12183766 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B12183766
M. Wt: 423.5 g/mol
InChI Key: SKXHSRURLMLZEF-UHFFFAOYSA-N
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Description

1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a synthetic small molecule featuring a methanone core bridging a 1H-indol-2-yl group and a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl moiety. This compound is structurally designed to exploit the pharmacophoric features of both indole and trimethoxyphenyl groups, which are prevalent in bioactive molecules targeting neurological disorders and cancer . The indole moiety is critical for interactions with neurotransmitter receptors (e.g., dopamine receptors), while the 3,4,5-trimethoxyphenyl group is associated with tubulin polymerization inhibition, a mechanism relevant to antiproliferative activity .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H25N3O5/c1-29-19-13-16(14-20(30-2)21(19)31-3)22(27)25-8-10-26(11-9-25)23(28)18-12-15-6-4-5-7-17(15)24-18/h4-7,12-14,24H,8-11H2,1-3H3

InChI Key

SKXHSRURLMLZEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation and Amide Bond Formation

Indole-2-carboxylic acid is activated using ethyl chloroformate in the presence of triethylamine (TEA) as a base. This generates a mixed anhydride intermediate, which reacts with N-methylpiperazine to form the amide bond. The reaction is conducted in tetrahydrofuran (THF) at 25–30°C for 4 hours, yielding (1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone as a key intermediate.

Representative Procedure:

  • Dissolve indole-2-carboxylic acid (7.8 mmol) and TEA (9.3 mmol) in 25 mL THF.

  • Add ethyl chloroformate (9.4 mmol) dropwise under stirring at 25–30°C.

  • After 2 hours, add N-methylpiperazine (9.4 mmol) and stir for 4 hours.

  • Concentrate under reduced pressure, extract with ethyl acetate, wash with water/brine, and purify via column chromatography.

Characterization Data:

  • IR (cm⁻¹): 3260 (N–H stretch), 1591 (C=O stretch).

  • ¹H-NMR (CDCl₃): δ 2.35 (s, N–CH₃), 3.95 (bs, piperazine), 6.68–7.40 (indole protons).

  • Mass (m/z): 258.1–290.4 (M+H)+, depending on substituents.

Introduction of the 3,4,5-Trimethoxybenzoyl Group

The second critical step involves acylating the piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride. This reaction is typically performed under basic conditions to deprotonate the piperazine nitrogen, enhancing nucleophilicity.

Acylation Protocol

Sodium hydride (NaH) in THF is used to deprotonate the piperazine, followed by the addition of 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds at 25–30°C for 2 hours.

Representative Procedure:

  • Suspend NaH (0.9 mmol, 50% in oil) in 10 mL THF under nitrogen.

  • Add (1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone (0.75 mmol) in 3 mL THF.

  • Stir for 45 minutes, then add 3,4,5-trimethoxybenzoyl chloride (1.05 mmol) in 3 mL THF.

  • Quench with water after 2 hours, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Notes:

  • Solvent: THF ensures solubility of both reactants and intermediates.

  • Stoichiometry: A 1.4:1 molar ratio of acyl chloride to piperazine minimizes side products.

  • Yield: 70–85% after purification.

Alternative Coupling Strategies

HATU-Mediated Amide Coupling

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can replace traditional activation methods. This approach is advantageous for sterically hindered substrates.

Procedure:

  • Dissolve the indole-piperazine methanone (1.0 eq) and 3,4,5-trimethoxybenzoic acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 2 eq).

  • Heat at 45°C for 3–4 hours, followed by extraction and column purification.

Advantages:

  • Reaction Time: 3–4 hours vs. 4–6 hours with ethyl chloroformate.

  • Yield Improvement: Up to 90% for structurally complex analogs.

Characterization and Analytical Data

Spectroscopic Confirmation

IR Spectroscopy:

  • C=O Stretch: 1591–1594 cm⁻¹ (amide), 1680–1700 cm⁻¹ (ketone).

  • N–H Stretch: 3245–3265 cm⁻¹ (indole).

¹H-NMR (CDCl₃):

  • δ 2.35 (s, N–CH₃), 3.80–3.95 (s, OCH₃), 6.70–7.61 (indole and aromatic protons).

Mass Spectrometry:

  • Molecular Ion: m/z 437.5 (M+H)+ corresponding to C₂₄H₂₇N₃O₅.

Industrial-Scale Considerations

High-Throughput Screening

Industrial protocols employ automated systems to optimize parameters such as:

  • Temperature: 25–30°C for kinetic control.

  • Solvent Ratios: THF/DMF mixtures (3:1) balance reactivity and solubility.

  • Catalyst Loading: 1.2 eq HATU reduces waste.

Table 1: Comparison of Small-Scale vs. Industrial Methods

ParameterSmall-ScaleIndustrial
Reaction Time4–6 hours2–3 hours
Yield70–85%80–90%
PurificationColumn ChromatographyContinuous Extraction
Solvent Efficiency25 mL/g10 mL/g

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Acylation: Excess acyl chloride leads to di-acylated byproducts. Mitigated by stoichiometric control.

  • Indole Ring Oxidation: Avoided by using inert atmospheres and low temperatures.

Purification Difficulties

  • Silica Gel Chromatography: Effective for separating mono- and di-acylated products.

  • Recrystallization: Ethanol/water mixtures improve crystal purity .

Chemical Reactions Analysis

1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Insights :

  • Positional Sensitivity : The indole's substitution position (e.g., 2-yl vs. 5-yl) alters receptor binding. D-440 (indol-5-yl) shows high D3 selectivity, while the main compound (indol-2-yl) may favor different interactions due to steric and electronic effects .
  • Substituent Effects : Bulky groups like phenylsulfonyl (11c) reduce conformational flexibility but enhance metabolic stability, as seen in antiproliferative assays .

Piperazine Ring Modifications

Key Modifications : Variations in the piperazine substituent impact pharmacokinetics and target engagement.

Compound Name Piperazine Substituent Indole Group Biological Activity Reference
[4-Benzylpiperazin-1-yl]-(1H-indol-2-yl)methanone () Benzyl 1H-indol-2-yl Not reported (structural analogue)
Compound 35 () Biphenyl-4-yl (carbonyl-linked) Indole derivative Reduced D2/D3 affinity vs. parent 1a
[4-(1-Phenylcyclohexyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone () 1-Phenylcyclohexyl 3,4,5-Trimethoxyphenyl Predicted high lipophilicity (logP > 4)

Insights :

  • Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., biphenyl in 35) reduce receptor affinity due to steric hindrance, while lipophilic aliphatic groups (e.g., benzyl in ) may enhance blood-brain barrier penetration .
  • Trimethoxyphenyl Retention : The 3,4,5-trimethoxybenzoyl group in the main compound is conserved in tubulin inhibitors (e.g., ), suggesting shared antiproliferative mechanisms .

Methanone-Linked Analogues with Heterocyclic Cores

Key Modifications : Replacement of indole with other heterocycles alters target specificity.

Compound Name Core Structure Piperazine Substituent Biological Activity Reference
(4-Aryl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone () Imidazol-2-yl 4-(Trifluoromethyl)phenyl Tubulin inhibition (IC50 = 1.2 µM)
(1H-Benzo[d]imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone () Benzimidazol-2-yl None (direct linkage) Antiproliferative (synthesis yield: 5–45%)

Insights :

  • Heterocycle Impact : Imidazole derivatives () exhibit potent tubulin polymerization inhibition, whereas benzimidazoles () show variable antiproliferative activity, likely due to differences in π-π stacking and hydrogen bonding .
  • Synthetic Accessibility: Methanone-linked compounds generally require multi-step syntheses with moderate yields (e.g., 5–45% in ), highlighting challenges in optimizing reaction conditions .

Key Research Findings and Implications

Receptor Selectivity : The indole-2-yl configuration in the main compound may favor interactions with dopaminergic receptors, whereas indole-5-yl analogues (e.g., D-440) achieve higher D3 selectivity .

Antiproliferative Potential: The conserved 3,4,5-trimethoxyphenyl group aligns with tubulin-targeting agents (e.g., ), suggesting utility in paclitaxel-refractory cancers .

Synthetic Challenges: Low yields in methanone syntheses (e.g., 5–45% in ) underscore the need for improved catalytic methods or protecting group strategies .

Biological Activity

1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a complex organic compound belonging to the class of indole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is C23H25N3O5C_{23}H_{25}N_{3}O_{5}, with a molecular weight of 423.5 g/mol. Its IUPAC name is [4-(1H-indole-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone. The compound features an indole core linked to a piperazine ring and a trimethoxyphenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Molecular Targets : The compound can bind to specific receptors and enzymes, modulating their activity. This interaction can influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
  • Biological Effects : It has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone provides distinct chemical and biological properties. Comparative studies with similar compounds have highlighted the importance of specific structural elements:

CompoundStructural FeaturesBiological Activity
1H-indol-3-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanoneDifferent nitrogen position on indoleVaries in cytotoxicity
1H-indol-2-yl{4-[(3,4,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanoneFewer methoxy groupsReduced reactivity

Biological Activity Studies

Recent studies have evaluated the biological effects of 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone on various cancer cell lines:

Case Study: Glioblastoma Cells

In vitro studies demonstrated that this compound significantly reduced cell viability in glioblastoma cells. The mechanism involved extensive vacuolization and induction of methuosis—a form of cell death characterized by large vacuoles within the cytoplasm.

Key Findings:

  • IC50 Values : The IC50 for glioblastoma cells was determined to be approximately 4.8 µM.
TreatmentCell LineIC50 (µM)
1H-indol-2-y...U251 (Glioblastoma)4.8
ControlU251 (Glioblastoma)>10

Antitumor Activity

The compound has shown promise in reducing tumor growth in xenograft models. In vivo studies indicated that treatment with 1H-indol-2-y... led to significant tumor regression compared to controls.

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